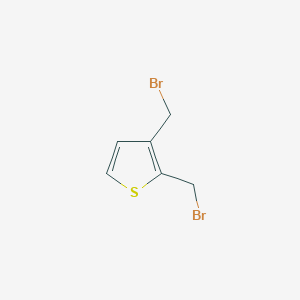

2,3-Bis(bromomethyl)thiophene

Descripción

Contextualization within Thiophene (B33073) Chemistry and Derivatives

Thiophene and its derivatives are a well-established class of sulfur-containing heterocyclic compounds with broad applications in pharmaceuticals, agrochemicals, and materials science. researchgate.net The thiophene ring system imparts specific electronic and structural properties to molecules, often leading to desirable biological activities or material characteristics. The introduction of functional groups onto the thiophene core, such as the bromomethyl groups in 2,3-bis(bromomethyl)thiophene, further enhances its utility by providing reactive sites for subsequent chemical modifications. cymitquimica.com This positions this compound as a key player in the ongoing exploration and development of novel thiophene-based compounds.

Significance of Bis(bromomethyl)thiophenes as Versatile Synthetic Intermediates

The presence of two bromomethyl groups on the thiophene ring makes this compound a highly reactive and versatile building block in organic synthesis. These groups can readily undergo nucleophilic substitution reactions, allowing for the introduction of a wide variety of functional groups. cymitquimica.com This reactivity is central to its use in constructing more complex molecular architectures. For instance, it serves as a precursor in the synthesis of fused-ring systems and polymers. The strategic placement of the bromomethyl groups at the 2 and 3 positions facilitates cyclization reactions to form thieno-fused heterocycles, which are of interest in medicinal chemistry and materials science. morressier.comrsc.org

Overview of Key Research Domains for this compound

The unique reactivity of this compound has led to its application in several key areas of chemical research:

Organic Synthesis: It is a fundamental building block for creating complex organic molecules. Its ability to undergo various reactions, including nucleophilic substitutions and cyclizations, makes it an important intermediate in multi-step syntheses. scispace.com For example, it has been used in the stereoselective synthesis of conformationally constrained amino acid analogues. scispace.com

Polymer Chemistry: This compound is utilized as a monomer in the synthesis of thiophene-based polymers. researchgate.netevitachem.com These polymers often exhibit interesting electronic and optical properties, making them suitable for applications in organic electronics, such as organic field-effect transistors (OFETs) and electrochromic devices. evitachem.comrsc.org The resulting polymers can be designed to have specific properties by carefully choosing the co-monomers and polymerization conditions.

Materials Science: The ability to form conjugated polymeric materials and fused heterocyclic systems from this compound makes it a valuable precursor in materials science. These materials are investigated for their potential use in electronic and optoelectronic devices due to their semiconducting and electroactive properties. evitachem.com

Table 1: Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₆H₆Br₂S | cymitquimica.com |

| Molecular Weight | 269.98 g/mol | cymitquimica.com |

| Appearance | Colorless to light yellow liquid or solid | cymitquimica.com |

| Solubility | Soluble in organic solvents (e.g., dichloromethane, chloroform), limited solubility in water. | cymitquimica.com |

Table 2: Key Reactions and Applications

| Reaction Type | Reagents/Conditions | Product Type | Application | Reference |

| Nucleophilic Substitution | Various nucleophiles | Functionalized thiophenes | Organic Synthesis | cymitquimica.com |

| Cyclization | Di-nucleophiles (e.g., diamines, dithiols) | Thieno-fused heterocycles | Medicinal Chemistry, Materials Science | morressier.comrsc.org |

| Polymerization | Co-monomers, catalysts | Thiophene-based polymers | Organic Electronics | evitachem.comrsc.org |

| Alkylation | Lithiated pyrazine (B50134) derivatives | Chiral bis(amino acids) | Peptide Synthesis | scispace.com |

Structure

3D Structure

Propiedades

IUPAC Name |

2,3-bis(bromomethyl)thiophene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6Br2S/c7-3-5-1-2-9-6(5)4-8/h1-2H,3-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASIKGKZQDISUEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1CBr)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Br2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50554023 | |

| Record name | 2,3-Bis(bromomethyl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50554023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13250-86-7 | |

| Record name | 2,3-Bis(bromomethyl)thiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13250-86-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Bis(bromomethyl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50554023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2,3 Bis Bromomethyl Thiophene

Regioselective Bromination of 2,3-Dimethylthiophene (B3031705)

A primary and widely utilized method for synthesizing 2,3-bis(bromomethyl)thiophene is the regioselective bromination of 2,3-dimethylthiophene. chegg.com This process involves the selective substitution of hydrogen atoms on the methyl groups with bromine, a transformation that can be achieved through various techniques.

Radical Bromination Techniques

Radical bromination is a common strategy for introducing bromine atoms onto the methyl groups of 2,3-dimethylthiophene. This reaction is typically initiated by radical initiators, which facilitate the formation of bromine radicals. These radicals then abstract a hydrogen atom from a methyl group, leading to the formation of a thenyl radical. Subsequent reaction with a bromine source yields the desired bromomethyl group.

Common conditions for benzylic bromination, analogous to the bromination of the methyl groups on the thiophene (B33073) ring, involve the use of N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide in a suitable solvent. commonorganicchemistry.com The reaction is often carried out at elevated temperatures to promote the formation of radicals. commonorganicchemistry.com

Optimization of Catalytic Systems and Reagents (e.g., N-Bromosuccinimide, Peroxides)

The choice of brominating agent and catalyst is critical for achieving high yields and selectivity. N-bromosuccinimide (NBS) is a frequently employed reagent for this transformation due to its ability to provide a low, constant concentration of bromine, which helps to minimize side reactions. commonorganicchemistry.comsmolecule.com The use of radical initiators such as benzoyl peroxide is known to facilitate the side-chain bromination of methylthiophenes with NBS. google.com

Computational studies on the bromination of thiophenes with NBS have provided insights into the reaction mechanisms, suggesting that the formation of a bromonium ion is a favorable pathway. researchgate.net Both molecular bromine (Br₂) and NBS can act as sources of electrophilic bromine to achieve bromination. researchgate.net The optimization of reaction parameters, including temperature, is crucial. For instance, reactions are often conducted at temperatures between 0–25°C to minimize the formation of byproducts.

| Reagent/Catalyst | Role | Typical Conditions |

| N-Bromosuccinimide (NBS) | Brominating agent | Provides a controlled source of bromine radicals. commonorganicchemistry.comsmolecule.com |

| Benzoyl Peroxide | Radical initiator | Initiates the radical chain reaction. commonorganicchemistry.comgoogle.com |

| Azobisisobutyronitrile (AIBN) | Radical initiator | Alternative initiator for radical bromination. commonorganicchemistry.com |

| Lewis Acids (e.g., FeCl₃, AlCl₃) | Catalyst | Can enhance regioselectivity in some bromination reactions. |

Impact of Solvent Systems on Reaction Efficiency

For direct arylation polycondensation of substituted thiophenes, a related reaction, the solvent choice is critical. Toluene was found to be suitable for electron-deficient thiophenes, while dimethylacetamide (DMAc) was more appropriate for electron-rich thiophenes. researchgate.net While not directly about the bromination of 2,3-dimethylthiophene, this highlights the profound impact solvent polarity can have on reactions involving thiophene derivatives. In some cases, chlorinated solvents such as chloroform (B151607) and methylene (B1212753) chloride have been found to be less effective for certain side-chain halogenations of related compounds. google.com

| Solvent | Polarity | Impact on Reaction |

| Carbon Tetrachloride (CCl₄) | Non-polar | Commonly used to stabilize intermediates in radical bromination. evitachem.com |

| Dichloromethane (CH₂Cl₂) | Polar aprotic | Another common non-polar solvent for bromination reactions. evitachem.com |

| Toluene | Non-polar | Found to be effective for reactions with electron-deficient thiophenes. researchgate.net |

| Dimethylacetamide (DMAc) | Polar aprotic | Suitable for reactions involving electron-rich thiophenes. researchgate.net |

Exploration of Alternative Synthetic Pathways

While the bromination of 2,3-dimethylthiophene is a primary route, alternative synthetic pathways have been explored. One such method involves the conversion of 2,3-bis(hydroxymethyl)thiophene to this compound. This can be achieved by treating the diol with gaseous hydrogen bromide in a solvent like diethyl ether. scispace.com This method provides a direct route from the corresponding alcohol to the desired brominated product.

Purification and Characterization Considerations in Synthetic Procedures

The purification of this compound is a critical step to obtain a product of high purity. Column chromatography using silica (B1680970) gel is a common method for purification. Recrystallization is another technique that can be employed to purify the final product. evitachem.com

Characterization of the synthesized this compound is essential to confirm its structure and purity. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are invaluable for this purpose. In ¹H NMR spectroscopy, the bromomethyl groups would exhibit a characteristic signal.

Elucidation of Chemical Reactivity and Derivatization Strategies

Nucleophilic Substitution Reactions of Bromomethyl Moieties

The bromine atoms in the bromomethyl groups of 2,3-bis(bromomethyl)thiophene are excellent leaving groups, rendering the adjacent carbon atoms highly electrophilic. evitachem.com This characteristic facilitates facile nucleophilic substitution reactions, which are a cornerstone for the elaboration of the thiophene (B33073) scaffold. evitachem.comcymitquimica.com

This compound readily reacts with various nitrogen-containing nucleophiles, such as primary and secondary amines. These reactions typically proceed under basic conditions to yield substituted thiophenes where one or both bromomethyl groups are replaced by amino functionalities. evitachem.com This reactivity allows for the introduction of diverse nitrogen-based functional groups, which is a key step in the synthesis of more complex heterocyclic systems and materials with specific electronic or biological properties. The reaction can be controlled to achieve either mono- or di-substitution depending on the stoichiometry of the reactants and the reaction conditions.

Nucleophilic substitution is a general and powerful strategy for creating a variety of substituted thiophene derivatives from this compound. Beyond amines, other nucleophiles like alcohols and thiols can also be employed to replace the bromine atoms, leading to the formation of ethers and thioethers, respectively. evitachem.comsmolecule.com These reactions significantly expand the library of accessible thiophene derivatives. For instance, the reaction with thiols is a common method for synthesizing sulfur-rich compounds, which are of interest in materials science. The cyclization of 4,5-bis(bromomethyl)-1,3-dithiole-2-thione is a reliable method for synthesizing building blocks for electroactive materials. beilstein-journals.org

A notable application is the synthesis of fused heterocyclic systems. For example, treatment of this compound with sodium sulfide (B99878) can lead to the formation of thieno[3,2-b]thiophene, a core structure in many organic electronic materials. mdpi.com The following table details the formation of various substituted thiophenes via nucleophilic substitution.

| Nucleophile | Reagent/Conditions | Product Type | Reference |

| Amines | Primary/Secondary Amine, Base | Amino-substituted thiophenes | evitachem.com |

| Alcohols | Alcohol, Base | Alkoxy-substituted thiophenes (Ethers) | evitachem.com |

| Thiols | Thiol, Base | Thio-substituted thiophenes (Thioethers) | |

| Sodium Sulfide | Na₂S | Thieno[3,2-b]thiophene | mdpi.com |

The mechanism of nucleophilic substitution at the bromomethyl groups of this compound is primarily understood as a standard nucleophilic substitution process (S_N reaction). The carbon atom of the bromomethyl group acts as an electrophilic center, which is attacked by the nucleophile. evitachem.com This attack leads to the formation of a transition state, followed by the departure of the bromide ion, a stable leaving group, to yield the final substituted product. evitachem.com In some cases, a tetrahedral intermediate may be formed during the substitution process. evitachem.com

Studies on analogous systems, such as 2-bromomethyl-1,3-thiaselenole, reveal the potential for anchimeric assistance from the heteroatom in the five-membered ring. mdpi.com In this related compound, the selenium atom participates in the reaction, leading to the formation of a seleniranium cation intermediate, which then dictates the regioselectivity of the nucleophilic attack. mdpi.com While not explicitly detailed for this compound in the provided context, it is plausible that the sulfur atom of the thiophene ring could similarly influence the reactivity and mechanism of nucleophilic substitution, potentially stabilizing the transition state or forming a transient sulfonium (B1226848) ion intermediate, especially under conditions that favor an S_N1-like pathway.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions represent a powerful and versatile methodology for forming carbon-carbon bonds, and this compound and its derivatives are excellent substrates for such transformations. These reactions typically involve the coupling of an organohalide with an organometallic reagent, catalyzed by a palladium or nickel complex.

Palladium catalysts are widely employed for the functionalization of thiophene derivatives. rsc.org

The Suzuki-Miyaura coupling reaction is a prominent method for forming C-C bonds by coupling organohalides with organoboron compounds, such as arylboronic acids, in the presence of a palladium catalyst and a base. nih.govresearchgate.net Derivatives of thiophene, including halogenated thiophenes, are frequently used as substrates in these reactions to synthesize aryl-substituted thiophenes. nih.govresearchgate.netsemanticscholar.org For example, 2-bromo-5-(bromomethyl)thiophene (B1590285) undergoes regioselective Suzuki coupling with various aryl boronic acids, catalyzed by Pd(PPh₃)₄, to yield 2-(bromomethyl)-5-aryl-thiophenes. nih.govresearchgate.net The efficiency of these reactions can be high, providing a direct route to complex thiophene-based architectures. semanticscholar.org

| Thiophene Substrate | Coupling Partner (Aryl Boronic Acid) | Catalyst (mol%) | Base | Solvent | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 2-Bromo-5-(bromomethyl)thiophene | 3-Chloro-4-fluoro phenyl boronic acid | Pd(PPh₃)₄ (2.5) | K₃PO₄ | 1,4-Dioxane/H₂O | 90°C, 12h | Good | nih.gov |

| 2-Bromo-5-(bromomethyl)thiophene | 4-Chlorophenyl boronic acid | Pd(PPh₃)₄ (2.5) | K₃PO₄ | 1,4-Dioxane/H₂O | 90°C, 12h | 63 | nih.gov |

| 2-Bromo-5-(bromomethyl)thiophene | 3,5-Difluorophenyl boronic acid | Pd(PPh₃)₄ (2.5) | K₃PO₄ | 1,4-Dioxane/H₂O | 90°C, 12h | 61 | nih.gov |

| 2-Bromo-5-(bromomethyl)thiophene | 3,5-Dimethylphenyl boronic acid | Pd(PPh₃)₄ (2.5) | K₃PO₄ | 1,4-Dioxane/H₂O | 90°C, 12h | 70 | nih.gov |

| Bromothiophenes | Cyclopropylboronic acid | Pd(OAc)₂ (0.25-1) / SPhos (0.5-2) | K₃PO₄ | Toluene/H₂O | 90°C, 2h | 69-93 | semanticscholar.org |

The Stille coupling reaction involves the reaction of an organohalide with an organotin compound (organostannane), catalyzed by a palladium complex. mdpi.com This reaction is known for its mild conditions and tolerance of a wide variety of functional groups. mdpi.comjuniperpublishers.com Thiophene derivatives are effective coupling partners in Stille reactions. For instance, di-brominated quinoxaline (B1680401) couplers react efficiently with tributylstannylthiophene in the presence of Pd(PPh₃)₂Cl₂ to produce dithienylquinoxalines in high yields. mdpi.com Similarly, 2,5-bis(5-(tributylstannyl)thiophen-2-yl)thieno[3,2-b]thiophene can be coupled with bromobenzene (B47551) using a palladium catalyst to synthesize phenyl-capped oligothiophenes. nih.gov

The Kumada coupling reaction utilizes a Grignard reagent as the organometallic nucleophile to couple with an organohalide, catalyzed by either palladium or nickel. arkat-usa.orgresearchgate.net Palladium-catalyzed Kumada couplings are effective for creating C-C bonds with thiophene substrates, tolerating a range of functional groups. arkat-usa.org

Nickel catalysts offer a cost-effective and highly reactive alternative to palladium for cross-coupling reactions. nih.gov They are particularly effective in Kumada-type couplings and have been instrumental in the synthesis of conjugated polymers based on thiophene. rsc.orgresearchgate.net

The Kumada catalyst-transfer polycondensation (KCTP) is a powerful nickel-catalyzed method for synthesizing regioregular polythiophenes. rsc.org In this process, a Grignard reagent is formed from a dihalothiophene monomer, and a nickel catalyst, such as Ni(dppe)Cl₂, facilitates the polymerization by "walking" along the growing polymer chain. rsc.org This method allows for precise control over the polymer's structure, which is crucial for its electronic properties.

Nickel catalysts, often generated in situ from precursors like NiCl₂(PPh₃)₂ and a reducing agent like zinc powder, are also used for the homocoupling of aryl halides and in various cross-coupling reactions. nih.gov For example, the Kumada coupling of 2-bromothiophene (B119243) with the Grignard reagent 4-fluorophenyl magnesium bromide is efficiently catalyzed by 1,2-bis(diphenylphosphino)ethane (B154495) nickel chloride to produce 2-(4-fluorophenyl)thiophene. google.com

Furthermore, nickel-catalyzed deprotonative cross-coupling polycondensation has emerged as a significant strategy. This method uses a strong, non-nucleophilic base to deprotonate a C-H bond on the thiophene monomer, which then participates in the nickel-catalyzed polymerization, avoiding the need to pre-form an organometallic reagent. rsc.org

Strategic Use of Bromine Atoms as Leaving Groups

The primary mode of reactivity for this compound stems from the two bromomethyl substituents. The bromine atoms are excellent leaving groups, rendering the benzylic-like carbons highly susceptible to nucleophilic attack. This reactivity is the cornerstone of its use as a precursor for a multitude of disubstituted thiophene derivatives. The mechanism typically involves a nucleophilic substitution (S_N) reaction, where a nucleophile displaces the bromide ion. evitachem.com

This facile substitution allows for the introduction of a wide array of functional groups. The symmetric distribution of the bromine groups enables dual reactivity, making the compound particularly useful for creating linear polymers and other bifunctional molecules. The process facilitates the formation of new carbon-heteroatom or carbon-carbon bonds, significantly expanding the molecular complexity and enabling the synthesis of target molecules with specific electronic or biological properties. evitachem.com

The following table summarizes common nucleophilic substitution reactions performed on this compound and related bromomethylthiophenes.

| Nucleophile | Reagent Example | Product Type | Reference |

| Alcohols/Alkoxides | Sodium ethoxide | Diether | evitachem.com |

| Amines | Primary/Secondary Amines | Diamine | evitachem.com |

| Thiols/Thiolates | Sodium thiolate | Dithioether | psu.edu |

| Cyanide | Sodium Cyanide | Dinitrile | N/A |

| Azide | Sodium Azide | Diazide | N/A |

| Catechol | Catechol | Macrocyclic Ether | researchgate.net |

These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) to facilitate the substitution process. evitachem.com

Polymerization Mechanisms and Pathways

The bifunctional nature of this compound makes it an important monomer for the synthesis of various conjugated polymers. These materials are of high interest for applications in organic electronics, such as organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs).

Formation of Polythiophene Derivatives via Polycondensation

Polycondensation reactions are a primary method for incorporating this compound into a polymer backbone. One prominent method is the Gilch polymerization, which is widely used for synthesizing poly(p-phenylene vinylene) (PPV) and its derivatives. db-thueringen.deacs.org In this process, treatment of a bis(halomethyl)arene with a strong base, such as potassium tert-butoxide, generates a reactive quinodimethane intermediate that spontaneously polymerizes. db-thueringen.deresearchgate.net this compound can serve as a monomer in a modified Gilch reaction to produce poly(thienylene vinylene) derivatives. While the Gilch reaction is effective for producing high molecular weight polymers, a key factor for success is often the choice of the halogen, with chloromethyl groups sometimes being preferred to control the reaction rate. acs.orgscirp.org

Another major route to polythiophenes is through transition-metal-catalyzed cross-coupling reactions. While this compound is not directly used in methods like Grignard Metathesis (GRIM) polymerization, it can be converted into suitable monomers. rsc.orgaip.org For example, it can be used to synthesize larger, more complex monomers that are subsequently polymerized using Stille or Suzuki polycondensation. beilstein-journals.orgnih.gov A significant application involves the synthesis of polymers containing thieno[3,4-b]thiophene (B1596311) units. The reaction of this compound with a sulfide source can lead to cyclization, forming the thieno[3,4-b]thiophene ring system, which can then be polymerized. beilstein-journals.org

Radical and Controlled Polymerization Techniques

The polymerization of certain thiophene-based monomers can proceed through a free radical mechanism. acs.org On-surface synthesis studies using analogous compounds like 2,3-bis(bromomethyl)naphthalene (B3052160) show that dehalogenative coupling proceeds via radical intermediates to form polymers. nih.gov The C-Br bonds in this compound are benzylic-like and thus susceptible to homolytic cleavage to form radical species, suggesting the potential for radical-initiated polymerization pathways.

Controlled radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, offer precise control over polymer architecture. sigmaaldrich.com In principle, this compound could function as a bifunctional initiator for CRP. In ATRP, for instance, the two bromomethyl groups could act as initiation sites for growing polymer chains in two directions, leading to well-defined polymer structures. This would typically involve the reaction of the initiator with a transition metal catalyst (e.g., a copper-ligand complex) to generate the initial radicals that propagate by adding to a vinyl monomer. sigmaaldrich.com

Electropolymerization Processes

Electropolymerization is a powerful technique for generating conjugated polymer films directly onto an electrode surface. beilstein-journals.org While direct electropolymerization of this compound is not a common approach, the compound is a critical precursor for synthesizing more complex, electropolymerizable monomers. psu.edu A common strategy involves using the reactivity of the bromomethyl groups to build a larger monomer containing multiple thiophene or 3,4-ethylenedioxythiophene (B145204) (EDOT) units. psu.edu These extended monomers often have lower oxidation potentials, facilitating the electropolymerization process and leading to stable, highly conjugated polymer films. psu.edu

For example, this compound can be reacted with other thiophene derivatives via nucleophilic substitution to create a monomer with multiple polymerizable sites. This multi-site approach allows for the electrosynthesis of extensively π-conjugated and stable functional polymers, including hybrid metal-containing polymers where the monomer is first used to form a ligand for a metal complex. psu.edu

Reactions Involving the Thiophene Ring System

Beyond the reactivity of the side chains, the thiophene ring itself is an aromatic system capable of undergoing its own set of characteristic reactions.

Electrophilic Aromatic Substitution on Thiophene Derivatives

The thiophene ring is aromatic and generally undergoes electrophilic aromatic substitution more readily than benzene. numberanalytics.comnumberanalytics.com This heightened reactivity is due to the ability of the sulfur atom's lone pairs to stabilize the cationic intermediate (the sigma complex or Wheland intermediate) formed during the reaction. numberanalytics.comuoanbar.edu.iq In an unsubstituted thiophene, electrophilic attack occurs preferentially at the C2 and C5 positions. pharmaguideline.com

However, in this compound, the reactivity and regioselectivity are altered by the presence of the two bromomethyl groups. These groups are electron-withdrawing via an inductive effect, which deactivates the thiophene ring towards electrophilic attack, making it less reactive than unsubstituted thiophene. numberanalytics.comnih.gov The remaining unsubstituted positions are C4 and C5. Any electrophilic substitution would be expected to occur at these positions, with the C5 position generally being favored in 2,3-disubstituted thiophenes. nih.gov The reaction would likely require harsher conditions (e.g., stronger Lewis acids, higher temperatures) compared to those needed for activating simpler thiophenes. numberanalytics.com Examples of such reactions include nitration, halogenation, and Friedel-Crafts acylation. numberanalytics.com The presence of bulky or electron-withdrawing groups on the thiophene ring is a known strategy to modulate the reactivity and, in some contexts, to reduce unwanted bioactivation pathways. nih.gov

Sommelet Reaction for Aldehyde Functionalization

The Sommelet reaction provides a classic method for the conversion of benzyl (B1604629) halides to their corresponding aldehydes. This transformation is typically carried out using hexamine (hexamethylenetetramine) and water. wikipedia.orgresearchgate.net The reaction proceeds through the initial formation of a quaternary ammonium (B1175870) salt by the alkylation of hexamine with the benzylic halide. Subsequent hydrolysis of this salt, often under acidic conditions, leads to the formation of the aldehyde. wikipedia.org

While specific literature detailing the Sommelet reaction on this compound to yield 2,3-thiophenedicarboxaldehyde (B186593) is not prevalent, the reaction is known to be effective for the synthesis of dialdehydes from the corresponding bis(halomethyl)arenes. For instance, m- and p-bis(chloromethyl)benzenes have been successfully converted to isophthalaldehyde (B49619) and terephthalaldehyde, respectively, using this method. wikipedia.orgresearchgate.net The reaction involves the formation of a hexaminium salt, followed by hydrolysis to yield the desired dialdehyde. researchgate.net

Based on these established principles, the Sommelet reaction with this compound is expected to proceed in a two-step sequence for each bromomethyl group, ultimately affording 2,3-thiophenedicarboxaldehyde. The proposed reaction scheme would involve the initial formation of a bis(hexaminium) salt, which upon hydrolysis would yield the target dialdehyde.

Table 1: General Conditions for the Sommelet Reaction

| Parameter | Description |

| Reagents | Hexamethylenetetramine, Water |

| Substrate | Benzyl halide or its derivatives |

| Key Intermediate | Quaternary ammonium salt |

| Product | Corresponding aldehyde |

| Byproducts | Ammonia (B1221849), Formaldehyde |

It is important to note that the reaction conditions, such as temperature and the method of hydrolysis, can influence the yield and purity of the resulting aldehyde. In some cases, side reactions can occur, leading to the formation of amines via the Delépine reaction. wikipedia.org

Construction of Bridged and Macrocyclic Molecular Architectures

The bifunctional nature of this compound makes it a valuable building block for the synthesis of bridged and macrocyclic compounds. The two reactive bromomethyl groups can react with a variety of dinucleophiles to form cyclic structures. While direct examples utilizing this compound are not extensively documented, the closely related diethyl 3,4-bis(bromomethyl)thieno[2,3-b]thiophene-2,5-dicarboxylate has been employed in the facile synthesis of novel macrocyclic ligands. researchgate.net

These syntheses typically involve the reaction of the bis(bromomethyl) compound with potassium salts of bis(phenols) in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures. researchgate.net This approach leads to the formation of macrocyclic diamides in moderate yields. researchgate.net

Furthermore, the bis(bromomethyl) derivative can be converted to a bis(aldehyde), which then serves as a precursor for the construction of macrocyclic Schiff bases. researchgate.net This is achieved by reacting the bis(aldehyde) with various diamines under high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization. researchgate.net

Table 2: Examples of Macrocyclization Reactions with a Thieno[2,3-b]thiophene (B1266192) Derivative

| Reactants | Reaction Conditions | Product Type | Yield (%) | Reference |

| Diethyl 3,4-bis(bromomethyl)thieno[2,3-b]thiophene-2,5-dicarboxylate and bis(phenol) potassium salts | Boiling DMF | Macrocyclic diamides | 39-58 | researchgate.net |

| Diethyl 3,4-bis(((salicylaldehydyl)oxy)methyl)thieno[2,3-b]thiophene-2,5-dicarboxylate and bis(N-substituted) cyanoacetamide derivatives | Not specified | Target macrocycles | 48-55 | researchgate.net |

| Diethyl 3,4-bis(((salicylaldehydyl)oxy)methyl)thieno[2,3-b]thiophene-2,5-dicarboxylate and 1,3- or 1,4-diaminopropane | Refluxing ethanol, high-dilution | Macrocyclic Schiff bases | 37-41 | researchgate.net |

These examples highlight the utility of the bis(bromomethyl)thiophene scaffold in supramolecular chemistry, enabling the synthesis of complex host molecules with pre-organized cavities. The choice of the linking unit (e.g., bis-phenol, diamine) allows for the fine-tuning of the size, shape, and electronic properties of the resulting macrocycle.

Applications As a Multifunctional Synthetic Building Block

Synthesis of Complex Heterocyclic Systems

The spatial arrangement and reactivity of the two bromomethyl groups make 2,3-bis(bromomethyl)thiophene an ideal starting material for the construction of fused heterocyclic systems through cyclocondensation and annulation reactions.

This compound is a valuable precursor for the synthesis of thieno[3,4-b]quinoxaline and thieno[3,4-b]pyrazine (B1257052) derivatives. These fused heterocyclic systems are of significant interest due to their potential applications in materials science and medicinal chemistry. The synthesis typically involves a cyclocondensation reaction between this compound and a 1,2-diamine, such as o-phenylenediamine (B120857) or ethylenediamine.

In this reaction, the diamine acts as a dinucleophile, attacking the electrophilic carbon atoms of the bromomethyl groups in a sequential double SN2 reaction. This process forms two new carbon-nitrogen bonds, resulting in the formation of a six-membered dihydropyrazine (B8608421) ring fused to the thiophene (B33073) core. Subsequent oxidation of the intermediate leads to the aromatic thieno-fused quinoxaline (B1680401) or pyrazine (B50134) system. This synthetic strategy provides a straightforward route to these complex heterocyclic scaffolds.

| Precursor | Diamine | Resulting Heterocyclic System |

| This compound | o-Phenylenediamine | Thieno[3,4-b]quinoxaline |

| This compound | Ethylenediamine | Thieno[3,4-b]pyrazine |

| This compound | 2,3-Diaminonaphthalene | Dibenzo[f,h]thieno[3,4-b]quinoxaline |

The bifunctional nature of this compound allows for its use in the synthesis of thiophenophanes, a class of cyclophanes containing a thiophene ring bridged by an aliphatic chain. These macrocyclic compounds are of interest in host-guest chemistry and for studying intramolecular interactions.

A common method for the synthesis of dithia[n.n]thiophenophanes involves the reaction of a bis(bromomethyl)thiophene with a dithiol under high-dilution conditions. nih.govacs.org This Williamson ether-like synthesis, using a base such as potassium carbonate, promotes the intramolecular cyclization to form the macrocyclic structure. The use of this compound in reaction with various dithiols allows for the creation of a range of thiophenophanes with different bridge lengths and properties. For instance, the reaction with m-xylenedithiol would yield a meta-dithia[3.3]thiophenophane. nih.gov

| Thiophene Precursor | Dithiol | Product | Yield |

| 2,5-Bis(chloromethyl)-3,4-dimethylthieno[2,3-b]thiophene | m-Xylenedithiol | meta-Dithia[3.3]cyclophane | 57% |

| 2,5-Bis(chloromethyl)-3,4-dimethylthieno[2,3-b]thiophene | p-Xylenedithiol | para-Dithia[3.3]cyclophane | 61% |

Data from a study on a closely related bis(chloromethyl)thieno[2,3-b]thiophene, demonstrating the viability of this synthetic route. nih.gov

While direct condensation with diamines can be challenging, this compound serves as a strategic starting material for the synthesis of thieno[3,4-b]pyrazine scaffolds via a multi-step pathway. The key is the conversion of the two bromomethyl groups into a 3,4-diaminothiophene (B2735483) precursor, which can then readily undergo condensation with a 1,2-dicarbonyl compound. acs.orgresearchgate.net

This transformation can be achieved through several established methods, such as the Gabriel synthesis, where the bis(bromomethyl) compound is reacted with potassium phthalimide, followed by hydrolysis or hydrazinolysis to release the primary amines. An alternative route involves the conversion of the bromides to a diazide with sodium azide, followed by reduction to the diamine. Once the 3,4-diaminothiophene intermediate is formed, its reaction with an α-dione, such as benzil (B1666583) or 2,3-butanedione, yields the desired 2,3-disubstituted thieno[3,4-b]pyrazine. researchgate.net

This compound is a key intermediate in the synthesis of fused polycyclic aromatic compounds, such as anthra[2,3-b]thiophene (B15350492). These extended π-systems are investigated for their applications in organic electronics. acs.orgresearchgate.net A powerful method for constructing the additional fused rings is the Wittig reaction. masterorganicchemistry.comlibretexts.orglibretexts.org

In this approach, this compound is first converted into a bis(phosphonium salt) by reaction with a phosphine, typically triphenylphosphine. masterorganicchemistry.com Treatment of the bis(phosphonium salt) with a strong base generates a bis-ylide, a double Wittig reagent. This reactive intermediate can then undergo a double Wittig reaction with a suitable dialdehyde, such as phthalaldehyde (o-phthalaldehyde), to form the two new carbon-carbon double bonds required to construct the central aromatic ring of the anthra[2,3-b]thiophene system. This strategy provides a convergent and efficient route to these complex fused systems.

Intermediate in the Synthesis of Complex Organic Molecules

The high reactivity of the C-Br bonds in this compound makes it a valuable intermediate for introducing the 2,3-disubstituted thiophene moiety into a wide range of complex organic molecules. The bromomethyl groups can serve as handles for a variety of chemical transformations.

One notable application is in macromolecular synthesis. For instance, a related compound, 2-bromo-3-(bromomethyl)thiophene, has been used as an initiator for the cationic ring-opening polymerization (CROP) of 2-methyl-2-oxazoline. This results in a well-defined oligo(2-methyl-2-oxazoline) chain with a reactive thiophene group at one end. libretexts.org This demonstrates how the bromomethyl group can initiate polymerization, leading to the formation of complex polymer architectures. The presence of two such groups in this compound opens up possibilities for creating cross-linked polymers or graft copolymers with unique properties.

Construction of Thiophene-Based Oligomers and Trimers

This compound is an important monomer for the synthesis of conjugated thiophene-based oligomers and polymers, particularly poly(thienylene vinylene)s (PTVs). These materials are of great interest for their electronic and optoelectronic properties. The Gilch polymerization is a common and effective method for this transformation. nih.govchegg.com

In the Gilch polymerization, the bis(bromomethyl) monomer is treated with a strong base, such as potassium tert-butoxide. The reaction proceeds through a proposed p-quinodimethane-like intermediate, which then polymerizes to form the conjugated poly(thienylene vinylene) backbone. This method allows for the creation of high molecular weight polymers with alternating thiophene and vinylene units, which are essential for charge transport in electronic devices. researchgate.net

| Monomer | Polymerization Method | Resulting Polymer |

| This compound | Gilch Polymerization | Poly(2,3-thienylene vinylene) |

| 2,5-Bis(bromomethyl)-1-methoxy-4-(2-ethylhexyloxy)benzene | Gilch Polymerization | MEH-PPV |

| Various bis(halomethyl)arenes | Gilch Polymerization | Poly(arylene vinylene)s |

Generation of Highly Functionalized Building Blocks for Further Synthetic Elaborations

The chemical structure of this compound, featuring two reactive bromomethyl groups on adjacent carbons of a thiophene ring, makes it an exceptionally valuable precursor for the construction of more complex, functionalized molecules. These molecules, in turn, serve as sophisticated building blocks for a variety of advanced materials. The primary utility of this compound in this context is its role in intramolecular cyclization reactions to form fused heterocyclic systems. These resulting bicyclic structures, such as thieno[3,4-c]thiophene and thieno[3,4-c]pyrrole, are of significant interest in materials science, particularly for the development of organic semiconductors and conjugated polymers.

The proximity of the two electrophilic bromomethyl groups facilitates ring-closing reactions with various nucleophiles, leading to the formation of a new five-membered ring fused to the original thiophene core. This strategy provides a direct route to π-conjugated systems that are otherwise challenging to synthesize.

Synthesis of Fused Thiophene-Based Heterocycles

A significant application of this compound is as a starting material for the synthesis of the thieno[3,4-c]thiophene core. This fused heterocyclic system is a key component in the design of low band-gap polymers for organic electronics. The typical synthetic route involves a double nucleophilic substitution reaction. For instance, treatment of this compound with a sulfur source like sodium sulfide (B99878) (Na₂S) leads to the formation of 4,6-dihydrothieno[3,4-c]thiophene. Subsequent oxidation of this intermediate yields the aromatic thieno[3,4-c]thiophene. This highly reactive molecule can be trapped or functionalized for further use in polymerization reactions.

Similarly, reacting this compound with a primary amine (R-NH₂) or ammonia (B1221849) under basic conditions can generate the N-substituted or parent 4H-thieno[3,4-c]pyrrole ring system. These thieno-fused pyrroles are another class of valuable building blocks for creating novel dyes and electronic materials. The reaction proceeds via the formation of a di-substituted amine intermediate, which then undergoes intramolecular cyclization.

The table below summarizes key transformations of this compound into these versatile, functionalized building blocks.

Table 1: Synthesis of Functionalized Building Blocks from this compound

| Starting Material | Coreactant/Reagent | Resulting Building Block | Application of Building Block |

| This compound | Sodium Sulfide (Na₂S) | Thieno[3,4-c]thiophene | Precursor for conjugated polymers in organic electronics. |

| This compound | Primary Amines (R-NH₂) | N-substituted 4H-Thieno[3,4-c]pyrroles | Intermediate for novel dyes and functional polymers. |

| This compound | Benzylamine | N-Benzyl-4H-thieno[3,4-c]pyrrole | Used in cycloaddition reactions to create complex polycycles. rsc.org |

Contributions to Advanced Materials Science

Precursors for Conjugated Polymers in Organic Electronics

2,3-Bis(bromomethyl)thiophene serves as a valuable precursor for the synthesis of conjugated polymers, which are essential components in organic electronics. Its structure allows for the creation of polymers with tailored properties for various applications.

Development of Polythiophene Derivatives with Tailored Electronic Properties

The polymerization of this compound and its derivatives leads to the formation of polythiophenes, a class of conducting polymers. evitachem.com The electronic properties of these polymers, such as the band gap and conductivity, can be fine-tuned by modifying the polymer backbone or by introducing different substituents. This tunability is crucial for optimizing the performance of electronic devices. For instance, the introduction of specific side chains can influence the polymer's solubility and morphology, which in turn affects the charge transport in thin films. d-nb.info

Research has focused on synthesizing various polythiophene derivatives from precursors like this compound to achieve desired electronic characteristics for applications in organic photovoltaics and organic light-emitting diodes (OLEDs).

Design and Synthesis of Donor-Acceptor Polymer Systems

In the realm of organic photovoltaics and transistors, donor-acceptor (D-A) conjugated polymers have shown significant promise. rsc.orgnih.gov this compound can be utilized in the synthesis of such systems. In these polymers, electron-rich (donor) and electron-poor (acceptor) units are alternated along the polymer chain. This architecture facilitates intramolecular charge transfer, which is beneficial for charge separation in solar cells and for modulating the band gap of the material. mdpi.com

The reactive nature of the bromomethyl groups in this compound allows for its incorporation into complex polymer structures, including D-A copolymers, through various coupling reactions.

Regioregular Polymerization Strategies

The arrangement of side chains in poly(3-substituted)thiophenes significantly impacts their properties. Regioregular polymers, specifically those with a head-to-tail (HT) arrangement, exhibit superior electronic and photonic properties compared to their regioirregular counterparts due to their ability to form well-ordered, planar structures that facilitate intermolecular charge hopping. cmu.edu

Various synthetic methods have been developed to control the regioregularity of polythiophenes. One such method involves the Grignard metathesis (GRIM) polymerization of 2,5-dihalo-3-alkylthiophenes, which can produce highly regioregular head-to-tail coupled polymers. cmu.eduresearchgate.net While this compound itself is not a 3-substituted monomer, the principles of controlling polymer structure are central to the field. The functionalization of the thiophene (B33073) ring at the 3-position is a key strategy, and monomers derived from or related to the bis(bromomethyl)thiophene family can be employed in these controlled polymerization techniques. polymer.cn The precise placement of functional groups is critical for achieving the desired polymer architecture and properties. cmu.edu

Fabrication of Organic Semiconductors and Optoelectronic Materials

This compound is a precursor for materials used in the fabrication of organic semiconductors and optoelectronic devices. evitachem.com The resulting polythiophene-based materials possess semiconducting properties that are essential for devices like organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaic (OPV) cells. d-nb.info

The performance of these devices is highly dependent on the electronic structure and morphology of the active polymer layer. d-nb.info The ability to synthesize polymers with specific, tailored properties from precursors like this compound is therefore of great importance. For example, thieno[2,3-b]thiophene (B1266192) derivatives synthesized from this compound have shown enhanced electronic properties suitable for optoelectronic applications.

Engineering of Conductive Polymer Systems

The development of conductive polymers is a significant area of materials science, and this compound contributes to this field by serving as a starting material for polythiophenes. smolecule.com These polymers can be rendered conductive through doping, a process that introduces charge carriers into the material. The conductivity of these systems can be modulated by controlling the polymer structure and the doping level.

The versatility of thiophene chemistry allows for the creation of a wide array of conductive polymer systems with properties tailored for specific applications, ranging from antistatic coatings to transparent electrodes. rsc.org

Development of Macromonomers and Grafted Polymer Architectures

This compound and its derivatives can be used to create macromonomers, which are large monomer molecules that can be polymerized to form polymers with unique architectures, such as graft copolymers. mdpi.com This "side-chain-first" approach allows for the synthesis of well-defined polymer structures. mdpi.com

For example, a thiophene derivative can be used to initiate the polymerization of another monomer, creating a macromonomer with a polymerizable thiophene end-group. This macromonomer can then be used to synthesize grafted polythiophenes with side chains that can impart specific properties, such as solubility in water or biocompatibility. mdpi.comresearchgate.net This strategy is valuable for developing functional materials for biomedical applications. mdpi.com

Applications in Specialized Material Systems (e.g., Gas Separation Membranes, Deep-Blue Emitters)

The unique reactivity of this compound, particularly its ability to form fused-ring systems and rigid polymer backbones, makes it a valuable precursor for advanced materials with specialized applications. Its derivatives are explored in the development of high-performance gas separation membranes and as components in deep-blue light-emitting diodes.

Gas Separation Membranes

While direct studies on gas separation membranes fabricated solely from this compound polymers are not extensively documented, the broader class of thiophene-based microporous polymers demonstrates significant potential in this field. The ability of thiophene monomers to form rigid, high-surface-area networks is crucial for creating membranes that can effectively separate gases.

Thiophene-based conjugated microporous polymers (ThPOPs) have been synthesized through methods like ferric chloride-catalyzed oxidative coupling of multi-thienyl monomers. researchgate.net These polymers are characterized by high porosity, with Brunauer-Emmett-Teller (BET) specific surface areas reaching up to 1320 m²/g. researchgate.net The presence of abundant ultra-micropores, typically in the range of 0.50–0.63 nm, allows these materials to be highly effective for the adsorption of gases such as carbon dioxide, methane, and hydrogen. researchgate.net

The structural rigidity and porous nature of polymers that can be derived from this compound suggest their potential utility in membrane technology. For instance, the polymerization of this monomer can lead to the formation of thieno[2,3-c]thiophene-based ladder polymers. These ladder-type structures are known for their high thermal stability and intrinsic microporosity, which are desirable characteristics for gas separation membranes that need to operate under various conditions with high permeability and selectivity. google.com

Furthermore, research into other thiophene-based polymers highlights their promise. Bio-based polyesters derived from 2,5-thiophenedicarboxylic acid (a related thiophene compound) have shown excellent gas-barrier properties, sometimes surpassing those of their furan-based counterparts. frontiersin.orgnih.gov Similarly, poly(3-(2-acetoxyethyl)thiophene) (PAET) has been investigated specifically for its gas separation capabilities, noted for its good processibility and the ability to be modified to tune permeability and selectivity. utexas.edu

The table below summarizes the properties of representative thiophene-based microporous polymers, illustrating the potential performance characteristics for membranes derived from thiophene precursors.

Table 1: Properties of Thiophene-Based Conjugated Microporous Polymers (ThPOPs)

| Polymer Name | Monomer Unit | BET Surface Area (m²/g) | CO₂ Uptake (mmol/g, 273 K, 1 bar) | H₂ Uptake (wt%, 77 K, 1 bar) |

|---|---|---|---|---|

| ThPOP-3 | Tetrathienylethylene | 1320 | 4.8 | 1.5 |

| ThPOP-4 | 1,3,5-Trithienylbenzene | 1050 | 4.1 | 1.3 |

| ThPOP-5 | 1,2,4,5-Tetrathienylbenzene | 350 | 2.5 | 0.9 |

| ThPOP-6 | Hexathienylbenzene | 980 | 3.9 | 1.2 |

Deep-Blue Emitters

In the field of organic electronics, this compound serves as a key building block for the synthesis of materials used in Organic Light-Emitting Diodes (OLEDs), particularly for achieving deep-blue emission. The cyclization of this compound leads to the formation of the rigid, fused thieno[2,3-b]thiophene core. This structure and its derivatives are sought after for their electronic properties, which are suitable for optoelectronic applications. researchgate.net

The rigidity of the thieno[2,3-b]thiophene system helps to maintain a wide energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which is a prerequisite for blue light emission. Introducing electron-withdrawing groups to the thiophene polymer backbone can further shift the emission towards the blue region of the spectrum. rsc.org

Research on various thieno[2,3-b]thiophene-based materials has demonstrated their effectiveness as blue emitters. For example, polymers incorporating this moiety have been synthesized and shown to have band gaps suitable for blue emission, with values around 2.65 eV. itu.edu.tr Other studies have focused on developing deep-blue emitters with high efficiency and stability by incorporating fused heterocyclic systems, including those based on thiophene, into complex molecular architectures. rsc.org These materials can achieve ultrapure deep-blue emissions with Commission Internationale de l'Eclairage (CIE) y-coordinates less than 0.08, which is a benchmark for high-performance displays. rsc.org For instance, a deep-blue emitter featuring a spiro-configured indolo[3,2,1-de]acridine structure achieved an emission peak at 448 nm with a very narrow full-width-at-half-maximum of 19 nm. rsc.org

The table below presents the photophysical properties of several representative thiophene-based materials relevant to blue-light emission, highlighting the potential of derivatives from this compound.

Table 2: Photophysical Properties of Thiophene-Based Blue Emitters

| Material/Derivative Class | Emission Peak (nm) | Quantum Yield (Φ) | Band Gap (eV) | Key Structural Feature |

|---|---|---|---|---|

| p-NMe2PhTT Polymer | - | - | 2.65 | Thieno[2,3-b]thiophene with NMe2Ph group itu.edu.tr |

| Unsubstituted PhTT Polymer | - | - | 2.18 | Thieno[2,3-b]thiophene with Phenyl group itu.edu.tr |

| Spiro-configured Emitter 1 | 448 | - | 2.77 | Indolo[3,2,1-de]acridine framework rsc.org |

| Spiro-configured Emitter 2 | 453 | - | 2.74 | Indolo[3,2,1-de]acridine framework rsc.org |

| Thienopyrrolocarbazole (Compound 9) | 410 | - | 3.22 | Planarized triarylamine with thiophene nih.gov |

Mechanistic Investigations and Theoretical Frameworks

Detailed Reaction Mechanism Elucidation for Derivatization

The derivatization of 2,3-Bis(bromomethyl)thiophene primarily proceeds through nucleophilic substitution reactions, where the bromine atoms in the bromomethyl groups act as leaving groups. cymitquimica.com The electrophilic nature of the bromomethyl groups facilitates attack by a wide range of nucleophiles. evitachem.com

Nucleophilic Substitution Reactions:

The core mechanism involves the displacement of the bromide ion by a nucleophile. This can be described as an SN2-type reaction, where the nucleophile attacks the carbon atom of the bromomethyl group, leading to the formation of a new bond and the expulsion of the bromide ion. The general mechanism can be represented as follows:

Step 1: Nucleophilic Attack: A nucleophile (Nu:-) attacks the electrophilic carbon of one of the bromomethyl groups.

Step 2: Transition State: A transient, high-energy state is formed where both the nucleophile and the bromine atom are partially bonded to the carbon atom.

Step 3: Product Formation: The carbon-bromine bond breaks, and the bromide ion is expelled, resulting in the formation of a new derivative.

This process can occur sequentially at both bromomethyl positions, allowing for the introduction of two different or identical functional groups. Common nucleophiles used in these reactions include amines, alcohols, thiols, and carbanions. evitachem.com The reaction is typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to facilitate the dissolution of the reactants and stabilize the transition state. evitachem.com The presence of a base, such as sodium hydroxide (B78521) or potassium carbonate, is often required to deprotonate the nucleophile and enhance its reactivity. evitachem.com

Coupling Reactions:

This compound can also participate in coupling reactions, such as Suzuki-Miyaura and Stille couplings, to form carbon-carbon bonds. These reactions are typically catalyzed by palladium complexes and involve the reaction of the bromomethyl groups with organometallic reagents like boronic acids or stannanes. The mechanism of these reactions is more complex, involving oxidative addition, transmetalation, and reductive elimination steps at the palladium center.

Side Reactions:

A potential side reaction during derivatization, particularly under basic conditions, is β-hydrogen elimination. This can lead to the formation of vinylthiophene derivatives. This side reaction can be minimized by carefully controlling the reaction conditions, such as using an excess of the nucleophile and employing high-boiling point solvents.

Computational Chemistry Approaches for Understanding Reactivity and Structure-Property Relationships

Computational chemistry, particularly Density Functional Theory (DFT), provides valuable insights into the reactivity and structure-property relationships of this compound and its derivatives. rroij.com

Reactivity Analysis:

DFT calculations can be used to determine various quantum chemical parameters that help in understanding the reactivity of the molecule. rroij.com These include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are crucial for predicting the molecule's reactivity. A lower LUMO energy indicates a higher susceptibility to nucleophilic attack, which is characteristic of this compound due to the electron-withdrawing nature of the bromomethyl groups.

Molecular Electrostatic Potential (MEP): MEP maps visualize the electron density distribution around the molecule, highlighting electrophilic and nucleophilic sites. For this compound, the MEP would show positive potential around the bromomethyl groups, confirming their electrophilic character.

Mulliken Charges: The calculation of partial charges on each atom can provide a quantitative measure of the electrophilicity of the carbon atoms in the bromomethyl groups.

Structure-Property Relationships:

Computational studies are instrumental in predicting how the structure of derivatives of this compound influences their properties. For instance, in the context of materials science, DFT can be used to predict the electronic properties of polymers derived from this compound. acs.orgworktribe.com By modeling oligomers of increasing length, it is possible to extrapolate the properties of the bulk polymer, such as the band gap, which is a critical parameter for applications in organic electronics. lookchem.com

Theoretical calculations have been employed to study the on-surface dehalogenative homocoupling of similar benzylic bromides, providing insights into the formation of either dimers or polymers. mpg.de These studies help in understanding the reaction mechanisms and guiding the synthesis of novel carbon-based nanomaterials. researchgate.net

Interactive Data Table: Calculated Properties of Thiophene (B33073) Derivatives

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

| 2(E)˗1˗(3˗bromothiophene˗2˗yl)˗3˗(furan˗2˗yl)prop˗2˗en˗1˗one | -6.367 | -2.705 | 3.662 |

This table presents DFT-calculated electronic properties for a related thiophene derivative, illustrating the type of data obtained from computational studies. rroij.com

Advanced Spectroscopic Studies for Mechanistic Insights

Advanced spectroscopic techniques are essential for elucidating reaction mechanisms and characterizing the products of derivatization reactions involving this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

1H and 13C NMR spectroscopy are powerful tools for confirming the structure of the synthesized derivatives.

1H NMR: The chemical shifts of the protons in the bromomethyl groups (typically around 4.5-4.8 ppm) are sensitive to the substitution at the bromine atom. The disappearance of this signal and the appearance of new signals corresponding to the introduced functional group provide clear evidence of a successful derivatization reaction.

13C NMR: Similarly, the chemical shift of the carbon atom in the bromomethyl group (around 30-35 ppm) changes upon substitution, offering further confirmation of the reaction's outcome.

Kinetic studies using in-situ NMR can provide real-time monitoring of the reaction progress, allowing for the determination of reaction rates and the identification of any transient intermediates.

Infrared (IR) Spectroscopy:

IR spectroscopy is useful for identifying the functional groups present in the molecule. The characteristic C-Br stretching frequency (around 600-650 cm-1) in this compound will disappear upon successful substitution, while new absorption bands corresponding to the introduced nucleophile will appear. For example, the formation of an alcohol derivative would show a broad O-H stretching band, while a nitrile derivative would exhibit a sharp C≡N stretching band.

Mass Spectrometry (MS):

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact molecular weight of the products, confirming their elemental composition. Fragmentation patterns observed in the mass spectrum can also provide valuable structural information.

Spectroscopic Data for Thiophene Derivatives:

| Spectroscopic Technique | Key Observables for this compound | Key Observables for Derivatives |

| 1H NMR | Doublet for bromomethyl protons (δ 4.5–4.8 ppm) | Disappearance of bromomethyl signal, appearance of new signals for the substituent |

| 13C NMR | Signal for CH2Br carbon (δ 30–35 ppm) | Shift in the carbon signal upon substitution |

| IR Spectroscopy | C-Br stretch (600–650 cm−1) | Disappearance of C-Br stretch, appearance of new functional group bands |

| Mass Spectrometry | Molecular ion peak corresponding to C6H6Br2S | Molecular ion peak corresponding to the derivatized product |

These spectroscopic methods, in conjunction with computational studies, provide a comprehensive understanding of the reaction mechanisms and the structure-property relationships of derivatives of this compound.

Emerging Research Avenues and Future Outlook

Novel Derivatization Strategies and Catalytic Systems

The reactivity of the bromomethyl groups in 2,3-bis(bromomethyl)thiophene makes it an excellent substrate for a variety of derivatization reactions. cymitquimica.com These reactions allow for the introduction of diverse functional groups, leading to new molecules with tailored properties.

Recent research has focused on developing novel and more efficient methods for derivatization. This includes the use of advanced catalytic systems to control the selectivity and yield of these reactions.

Key Derivatization Reactions and Catalytic Approaches:

Nucleophilic Substitution: The bromine atoms are good leaving groups, readily undergoing nucleophilic substitution with a variety of nucleophiles. evitachem.com This allows for the introduction of amines, thiols, and other functional groups.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, are employed to form new carbon-carbon bonds, enabling the synthesis of more complex and extended π-conjugated systems.

Cycloaddition Reactions: this compound can serve as a precursor to in situ generated 2,3-dimethylene-2,3-dihydrothiophene, a reactive diene that participates in [4+2] cycloaddition reactions (Diels-Alder reactions) with various dienophiles. researchgate.netacs.org This provides a powerful tool for constructing complex polycyclic and heterocyclic systems.

Transition-Metal Catalysis: The use of transition-metal catalysts, including nickel, copper, platinum, and ruthenium, has become a powerful tool for constructing a variety of heterocyclic rings from thiophene (B33073) derivatives. unimi.it These catalytic systems often lead to shorter reaction times and higher yields compared to traditional methods. unimi.it

| Reaction Type | Reagents/Catalysts | Products | Significance |

| Nucleophilic Substitution | Amines, Thiols, Alkoxides | Functionalized thiophenes | Introduction of diverse functional groups |

| Cross-Coupling | Organoboron (Suzuki), Organotin (Stille) reagents, Palladium catalysts | Biaryl and extended conjugated systems | Creation of advanced electronic materials |

| Cycloaddition | Dienophiles (e.g., dimethyl fumarate) | Polycyclic and heterocyclic compounds | Synthesis of complex molecular architectures |

| Transition-Metal Catalysis | Ni, Cu, Pt, Ru complexes | Diverse heterocyclic systems | Efficient and sustainable synthesis |

Expanded Role in Supramolecular and Self-Assembled Systems

Supramolecular chemistry focuses on the design and synthesis of large, well-defined structures from smaller molecular components held together by non-covalent interactions. nih.gov The unique structural and electronic features of this compound and its derivatives make them attractive building blocks for the construction of complex supramolecular architectures. mdpi.com

The ability to introduce various functional groups through derivatization allows for the precise tuning of intermolecular interactions, such as hydrogen bonding, π-π stacking, and metal-ligand coordination. nih.gov This control is crucial for directing the self-assembly process to form desired structures like molecular boxes, cages, and polymers. mdpi.combeilstein-journals.org

Recent studies have demonstrated the use of thiophene-based building blocks in the creation of:

Molecular Cages and Hosts: The rigid thiophene backbone can be incorporated into macrocyclic structures capable of encapsulating guest molecules. mdpi.com These host-guest systems have potential applications in sensing, catalysis, and drug delivery.

Self-Assembled Polymers: Thiophene derivatives can be designed to self-assemble into one- or two-dimensional polymeric structures. bham.ac.uk These materials can exhibit interesting electronic and optical properties, making them relevant for organic electronics.

Chiral Supramolecular Structures: The introduction of chiral moieties onto the thiophene scaffold can direct the formation of helical and other chiral supramolecular assemblies. bham.ac.uk These structures are of interest for applications in chiroptical materials and asymmetric catalysis. bham.ac.uk

Integration into Hybrid Material Architectures

Hybrid materials, which combine organic and inorganic components at the molecular or nanoscale, offer the potential to create materials with synergistic properties. The functionalizable nature of this compound makes it an ideal organic component for integration into a variety of hybrid material architectures.

Examples of Hybrid Material Integration:

Organic-Inorganic Nanocomposites: Derivatives of this compound can be incorporated into inorganic matrices, such as silica (B1680970) or metal oxides, to create nanocomposites with enhanced mechanical, thermal, or electronic properties.

Surface Functionalization: The reactive bromomethyl groups can be used to covalently attach thiophene-based molecules to the surfaces of inorganic nanoparticles or electrodes. This surface modification can improve the dispersibility of nanoparticles in organic matrices and enhance charge transfer at interfaces in electronic devices.

Fullerene-Thiophene Dyads: Covalent attachment of C60 fullerene to oligothiophene chains derived from this compound creates donor-acceptor dyads. psu.edu These molecular heterojunctions are being investigated for their potential in organic photovoltaics. psu.edu

Sustainable and Green Chemistry Approaches in Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net There is a growing emphasis on developing more sustainable and environmentally friendly methods for the synthesis of this compound and its derivatives.

Key Green Chemistry Strategies:

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and reduced energy consumption compared to conventional heating methods. researchgate.netunivpancasila.ac.id

Solvent-Free Reactions: Conducting reactions in the absence of a solvent minimizes waste and avoids the use of potentially toxic and volatile organic compounds. univpancasila.ac.id

Catalytic Reactions: The use of catalysts, particularly in small amounts, can improve the efficiency and selectivity of reactions, reducing the formation of byproducts. unimi.it Modern approaches focus on using non-toxic and recyclable catalysts.

Atom Economy: Synthetic routes are being designed to maximize the incorporation of all materials used in the process into the final product, thus minimizing waste.

Continuous Flow Reactors: These systems offer improved heat and mass transfer, better reaction control, and enhanced safety compared to traditional batch processes. They can also lead to higher yields and purity while reducing solvent consumption.

Potential for Highly Integrated Functional Materials

The versatility of this compound as a building block opens up possibilities for the creation of highly integrated functional materials where multiple properties are combined into a single system. The ability to precisely control the molecular structure through derivatization and self-assembly is key to achieving this goal.

Future Directions and Potential Applications:

Q & A

Q. What are the optimal synthetic routes for 2,3-bis(bromomethyl)thiophene, and how can reaction conditions be optimized?

The synthesis of this compound typically involves bromination of dimethylthiophene precursors. A common method includes treating 2,3-dimethylthiophene with bromine sources (e.g., NBS or Br₂) under radical initiation or Lewis acid catalysis. Key parameters for optimization include:

- Temperature : Reactions often proceed at 0–25°C to minimize side reactions.

- Solvent : Use non-polar solvents like CCl₄ or CH₂Cl₂ to stabilize intermediates.

- Catalysts : FeCl₃ or AlCl₃ can enhance regioselectivity for bromomethylation .

- Purification : Column chromatography (silica gel, hexane/EtOAc) is critical due to the compound’s sensitivity to light and heat .

Q. What characterization techniques are essential for confirming the structure and purity of this compound?

Q. How should this compound be stored to maintain stability during experiments?

- Temperature : Store at –20°C in amber vials to prevent thermal decomposition and light-induced degradation.

- Desiccants : Use anhydrous CaCl₂ or molecular sieves to avoid hydrolysis of bromomethyl groups.

- Short-term use : Solutions in dry THF or DMF should be prepared freshly to minimize side reactions .

Advanced Research Questions

Q. What reaction mechanisms govern the regioselectivity of this compound in cross-coupling reactions?

The bromomethyl groups act as electrophilic sites in Suzuki-Miyaura or Ullmann couplings. Regioselectivity is influenced by:

- Electronic Effects : Electron-withdrawing thiophene rings enhance reactivity at the bromomethyl positions.

- Catalyst Choice : Pd(PPh₃)₄ promotes coupling at lower temperatures (60–80°C), while CuI-based systems require higher temperatures (100–120°C) .

- Steric Hindrance : Bulky ligands (e.g., XPhos) favor mono-substitution, whereas smaller ligands enable bis-functionalization .

Q. How can researchers resolve contradictions in reported reactivity data for this compound derivatives?

Discrepancies in reactivity (e.g., unexpected polymerization or incomplete coupling) may arise from:

- Impurity Profiles : Trace moisture or oxygen can deactivate catalysts. Use rigorous drying techniques (e.g., freeze-pump-thaw cycles) .

- Substrate Ratios : Optimize stoichiometry (e.g., 1:1.2 for boronic acid coupling partners) to avoid side reactions.

- Replication : Cross-validate conditions using multiple catalytic systems (e.g., Pd vs. Ni) .

Q. What advanced applications does this compound have in materials science?

- Conjugated Polymers : As a monomer, it enables synthesis of thiophene-based semiconductors with tunable bandgaps (1.8–2.2 eV) for organic photovoltaics .

- Metal-Organic Frameworks (MOFs) : Functionalization with carboxylate or pyridyl linkers creates porous materials for gas storage (e.g., CO₂ uptake: 12 mmol/g at 1 bar) .

- Bioconjugation : Bromomethyl groups facilitate site-specific protein labeling via thiol-alkylation, critical for antibody-drug conjugates .

Methodological Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.